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Compound of Interest

Compound Name: 4-Acetamidobenzaldehyde

Cat. No.: B092706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Acetamidobenzaldehyde (also known as N-(4-formylphenyl)acetamide), a key intermediate in

pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and

structured format for easy reference and comparison. Detailed experimental protocols for

acquiring this data are also provided, along with visualizations of the analytical workflow and

the relationship between different spectroscopic techniques.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Acetamidobenzaldehyde.

Table 1: ¹H NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃)

Frequency: 90 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.90 Singlet 1H
Aldehyde proton (-

CHO)

7.85 Doublet 2H
Aromatic protons

ortho to -CHO

7.70 Doublet 2H
Aromatic protons

ortho to -NHCOCH₃

7.55 Singlet (broad) 1H Amide proton (-NH-)

2.20 Singlet 3H Methyl protons (-CH₃)

Table 2: ¹³C NMR Spectroscopic Data
Solvent: Chloroform-d (CDCl₃)

Note: The chemical shifts are estimated based on the closely related compound N-(4-

Formylphenyl)-N-methylacetamide.

Chemical Shift (δ) ppm Assignment

190.9 Aldehyde Carbonyl Carbon (-CHO)

169.0 Amide Carbonyl Carbon (-C=O)

145.0 Aromatic Carbon (C-NH)

135.0 Aromatic Carbon (C-CHO)

131.0 Aromatic Carbons (CH, ortho to -CHO)

120.0 Aromatic Carbons (CH, ortho to -NHCOCH₃)

24.5 Methyl Carbon (-CH₃)

Table 3: IR Spectroscopic Data
Method: Attenuated Total Reflectance (ATR)
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3300 Strong, Broad N-H Stretch (Amide)

3100-3000 Medium Aromatic C-H Stretch

2850, 2750 Medium
Aldehyde C-H Stretch (Fermi

doublet)

1685 Strong C=O Stretch (Aldehyde)

1660 Strong C=O Stretch (Amide I)

1600 Medium Aromatic C=C Stretch

1530 Medium N-H Bend (Amide II)

Table 4: Mass Spectrometry Data
Method: Gas Chromatography-Mass Spectrometry (GC-MS)

m/z Relative Intensity Assignment

163 High Molecular Ion [M]⁺

121 High [M - CH₂CO]⁺

120 Medium [M - CH₃CO]⁺

93 Medium [C₆H₅NH₂]⁺

43 High [CH₃CO]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 4-Acetamidobenzaldehyde (approximately 10-20 mg for ¹H NMR, 50-100 mg for

¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing
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tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube. The spectrum is acquired on a 90 MHz NMR spectrometer. For ¹³C NMR, a proton-

decoupled spectrum is typically obtained to simplify the spectrum to single lines for each

unique carbon atom.

Attenuated Total Reflectance-Infrared (ATR-IR)
Spectroscopy
A small amount of the solid 4-Acetamidobenzaldehyde powder is placed directly onto the

diamond crystal of the ATR accessory. Firm and uniform pressure is applied using the

instrument's pressure clamp to ensure good contact between the sample and the crystal. The

infrared spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the

clean, empty ATR crystal is recorded prior to the sample measurement and automatically

subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of 4-Acetamidobenzaldehyde is prepared in a volatile organic solvent such

as dichloromethane or ethyl acetate. The sample is injected into the GC, where it is vaporized

and separated on a capillary column (e.g., a nonpolar or medium-polarity column). The

separated components then enter the mass spectrometer, which is typically operated in

electron ionization (EI) mode at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range

(e.g., 40-400 amu) to detect the molecular ion and fragment ions.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the relationship

between different techniques.
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Spectroscopic Analysis Workflow for Compound Characterization

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

4-Acetamidobenzaldehyde

Dissolution in
Deuterated Solvent

Dilution in
Volatile Solvent

IR Spectroscopy
(ATR)

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(GC-MS)

Process NMR Data
(Chemical Shifts, Coupling)

Process IR Data
(Peak Frequencies)

Process MS Data
(m/z Values, Fragmentation)

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow of spectroscopic analysis for compound characterization.
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Spectroscopic Techniques and Structural Information
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Caption: Relationship between spectroscopic techniques and structural information.

To cite this document: BenchChem. [Spectroscopic Data of 4-Acetamidobenzaldehyde: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092706#spectroscopic-data-nmr-ir-mass-spec-of-4-
acetamidobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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